molecular formula C17H21N3O3S B7092607 (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone

(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone

Cat. No.: B7092607
M. Wt: 347.4 g/mol
InChI Key: CQVYRSXCPVCRIL-UHFFFAOYSA-N
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Description

(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with dimethoxy groups and a piperazine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with methoxy groups. The piperazine ring is synthesized separately and functionalized with a phenyl group. These two intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy groups and phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.

Scientific Research Applications

(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and piperazine derivatives, such as:

  • (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanol
  • (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)ethanone

Uniqueness

What sets (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone apart is its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-11-19(13-7-5-4-6-8-13)9-10-20(12)16(21)14-15(22-2)18-24-17(14)23-3/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVYRSXCPVCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(SN=C2OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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